四国宁 C

描述

Synthesis Analysis

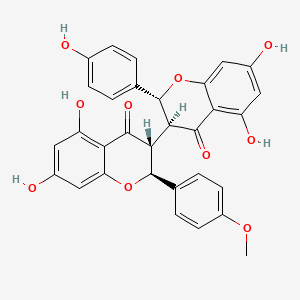

Sikokianin C is a natural compound isolated from the plant Wikstroemia sikokiana . The exact synthesis process of Sikokianin C is not detailed in the available literature.Molecular Structure Analysis

Sikokianin C belongs to the C-3/C-3ʺ biflavanone class . It has been found to bind potently to a cavity around residue Val204 in CBS, distant from the heme binding site . This binding has been analyzed and compared with other sikokianins (Sik-A-D) and 12 structurally related C-3/C-3ʺ biflavanones .科学研究应用

对人结肠癌的抗肿瘤作用:四国宁 C 已证明对人结肠癌细胞具有显着的抗肿瘤功效。它选择性地抑制 CBS 活性,这至关重要,因为 CBS 过表达与人结肠癌的增殖和迁移有关。在体外,四国宁 C 显着抑制 HT29 结肠癌细胞的增殖。此外,已观察到其诱导癌细胞凋亡的能力。体内研究表明,在小鼠结肠癌异种移植模型中,四国宁 C 治疗显着降低了肿瘤体积和重量,突出了其作为结肠癌治疗的潜力 (Niu 等人,2018 年)。

发现和分离:四国宁 C 的发现和分离是了解其性质和潜在应用的关键步骤。它是从卫矛的根中分离出来的,还有其他化合物。使用 HR-ESI-MS 和 NMR 等技术进行分离和结构阐明的过程是研究此类天然化合物的基础 (Li 等人,2012 年)。

体外抗疟疾活性:四国宁 C 也被发现具有抗疟疾特性。在一项研究中,四国宁 C 对疟原虫的氯喹耐药菌株表现出有效的抑制作用,疟原虫是导致疟疾的寄生虫。这一发现为其在疟疾治疗中的应用开辟了可能性 (Nunome 等人,2004 年)。

安全和危害

属性

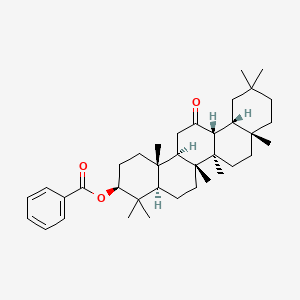

IUPAC Name |

(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-VGGPVXIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sikokianin C | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)